molecular formula C8H6FNO4 B1326305 2-(3-Fluoro-2-nitrophenyl)acetic acid CAS No. 872141-25-8

2-(3-Fluoro-2-nitrophenyl)acetic acid

Cat. No. B1326305
M. Wt: 199.14 g/mol
InChI Key: ZHQHUGDDYSPNTM-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A suspension of diethyl (3-fluoro-2-nitrophenyl)propanedioate (5.50 g, 18.3 mmol) in 40 mL of water was added 40 mL of concentrated hydrochloric acid and the mixture was refluxed for 5 hours. Cooled to room temperature, the mixture was extracted with EtOAc, dried over anhydrous sodium sulfate and concentrated to get crude (3-fluoro-2-nitrophenyl)acetic acid, which was used for next step without purification.
Name
diethyl (3-fluoro-2-nitrophenyl)propanedioate
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:19]([O-:21])=[O:20])=[C:4]([CH:8](C(OCC)=O)[C:9]([O:11]CC)=[O:10])[CH:5]=[CH:6][CH:7]=1.Cl>O>[F:1][C:2]1[C:3]([N+:19]([O-:21])=[O:20])=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
diethyl (3-fluoro-2-nitrophenyl)propanedioate
Quantity
5.5 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=CC1)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.